N-Methylparoxetine
Overview
Description
Synthesis Analysis
The synthesis of N-Methylparoxetine involves reacting sesamol-tetrabutylammonium salt with CIPMA . This process is used for preparing N-Methylparoxetine, an intermediate in the synthesis of paroxetine .Molecular Structure Analysis
The molecular formula of N-Methylparoxetine is C20H22FNO3 . It has a molecular weight of 343.392 . The structure of N-Methylparoxetine includes a benzodioxole ring and a piperidine ring .Chemical Reactions Analysis
N-Methylparoxetine has been found to block autophagy flux in non-small cell lung cancer (NSCLC) cells . This is associated with the accumulation of reactive oxygen species (ROS), followed by the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38) .Physical And Chemical Properties Analysis
N-Methylparoxetine has a density of 1.2±0.1 g/cm3 . Its boiling point is 443.7±45.0 °C at 760 mmHg, and it has a melting point of 111 °C .Scientific Research Applications
Antidepressant Efficacy and Safety
N-Methylparoxetine has been a subject of interest in scientific research, particularly in the context of antidepressant efficacy and safety. A study explored the antidepressant effects of N-Methyl-D-Aspartate (NMDA) receptor antagonists like CP-101,606 in conjunction with treatments such as paroxetine. This study found that antagonism of the NR2B subtype of the NMDA receptor might be a fruitful target for developing new antidepressants with robust effects and faster onset compared to current medications (Preskorn et al., 2008).
Interaction with NMDA Receptors
In another study, the interaction between N-Methyl-D-Aspartate receptor (NMDAR)/nitric oxide (NO) system and the antidepressant-like effects of paroxetine was evaluated. The study suggested a role for NMDAR/NO signaling in the antidepressant-like effects of paroxetine, presenting a new approach for depression treatment (Ghasemi et al., 2009).
Inhibitory Effect on NMDA Receptors
Research has also demonstrated that selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, with a similar mechanism to N-Methylparoxetine, have direct inhibitory effects on NMDA receptors. This finding suggests that direct inhibition of NMDA receptors may contribute to the clinical effects of antidepressants (Szász et al., 2007).
Role in Treating Major Depressive Disorder
The use of N-Methylparoxetine-related compounds in the treatment of major depressive disorder has been a significant focus. One study highlighted the role of NMDA receptor antagonists like ketamine in treating depression, suggesting potential new targets for treatment based on these findings (Berman et al., 2000).
Impact on ADHD Treatment
In the context of attention-deficit/hyperactivity disorder (ADHD), the effects of atomoxetine, an N-methyl-D-aspartate receptor (NMDAR) antagonist, were studied. This research revealed atomoxetine's impact beyond NET inhibition, suggesting alterations in glutamatergic transmission, which might contribute to its clinical effects in treating ADHD (Udvardi et al., 2013).
Safety And Hazards
Future Directions
Research has shown that N-Methylparoxetine could exert dual apoptotic functions—mitochondria impairment and, concomitantly, autophagy inhibition . N-Methylparoxetine-related excessive ROS accumulation induced apoptosis by activating the MAPK pathway in NSCLC cells . This suggests potential future directions for the use of N-Methylparoxetine in cancer treatment.
properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZPKOBKCXNKG-YJBOKZPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149243 | |
Record name | N-Methylparoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylparoxetine | |
CAS RN |
110429-36-2 | |
Record name | N-Methylparoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110429-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylparoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110429362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylparoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLPAROXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X658583PO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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